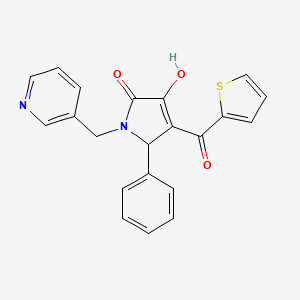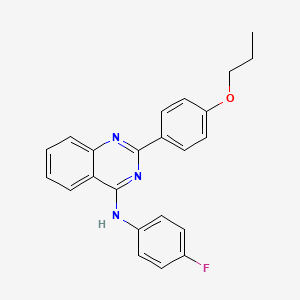
3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a pyrrolidinone core with various substituents, including phenyl, pyridinylmethyl, and thiophenylcarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions
Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diketone.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
Introduction of the Pyridinylmethyl Group: This can be achieved through a nucleophilic substitution reaction using pyridine-3-carboxaldehyde and a suitable base.
Introduction of the Thiophenylcarbonyl Group: The thiophenylcarbonyl group can be introduced via a coupling reaction using thiophene-2-carbonyl chloride and a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Lewis acids (e.g., aluminum chloride), bases (e.g., sodium hydroxide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The unique structural features of this compound make it a potential candidate for the development of new materials with specific electronic or optical properties.
Biological Research: This compound can be used as a probe to study various biological processes, such as enzyme activity or protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-4-(furan-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a furan ring instead of a thiophene ring.
3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-4-(benzoyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a benzoyl group instead of a thiophenylcarbonyl group.
Uniqueness
The uniqueness of 3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one lies in its combination of substituents, which confer specific electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C21H16N2O3S |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-hydroxy-2-phenyl-1-(pyridin-3-ylmethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H16N2O3S/c24-19(16-9-5-11-27-16)17-18(15-7-2-1-3-8-15)23(21(26)20(17)25)13-14-6-4-10-22-12-14/h1-12,18,25H,13H2 |
InChI Key |
LCNRFKSFQDCEPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11633227.png)
![2-[(3-Pyridinylmethyl)amino]-3-((E)-{[(E)-3-pyridinylmethyl]imino}methyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11633238.png)
![4-(benzyloxy)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11633244.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11633246.png)
![Ethyl 2-benzamido-5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11633257.png)
![Methyl 5-cyano-4-(2-fluorophenyl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11633261.png)
![(6Z)-5-imino-6-(2-methoxybenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11633263.png)
![Prop-2-en-1-yl 5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11633271.png)
![(5E)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]imidazolidine-2,4-dione](/img/structure/B11633277.png)
![(5Z)-3-(4-chlorobenzyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B11633283.png)
![2-(3,4-dimethylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11633288.png)

![(3Z)-1-benzyl-3-[(4-hydroxyquinazolin-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11633296.png)
![1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11633301.png)
